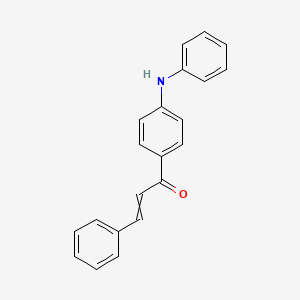
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one is an organic compound characterized by its unique structure, which includes an aniline group attached to a phenyl ring and a prop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one typically involves the reaction of aniline with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the condensation reaction, resulting in the formation of the desired product. Industrial production methods may involve more advanced techniques and optimized conditions to ensure higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aniline group, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to achieve the desired transformations.
Applications De Recherche Scientifique
1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive nature.
Mécanisme D'action
The mechanism by which 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological outcomes. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-Anilinophenyl)-3-phenylprop-2-en-1-one stands out due to its unique combination of aniline and prop-2-en-1-one groups. Similar compounds include:
4-Anilinophenyl-1-phenethylpiperidine: Known for its use in the synthesis of fentanyl and related analogs.
4-Anilinophenyl-3-phenylprop-2-en-1-one derivatives: These derivatives may have variations in the substituents on the phenyl rings, leading to different reactivity and applications
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
Propriétés
Numéro CAS |
88681-18-9 |
|---|---|
Formule moléculaire |
C21H17NO |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-(4-anilinophenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C21H17NO/c23-21(16-11-17-7-3-1-4-8-17)18-12-14-20(15-13-18)22-19-9-5-2-6-10-19/h1-16,22H |
Clé InChI |
IXAHOCTWEKDBFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
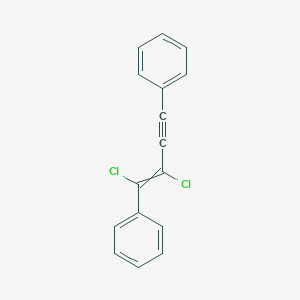
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)

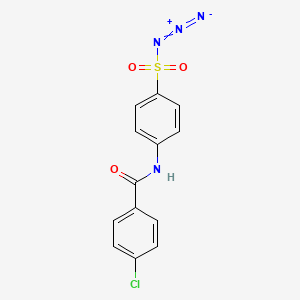

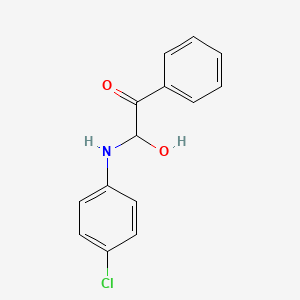
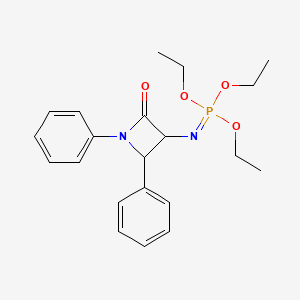
![7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid](/img/structure/B14382313.png)
![1-[2-(Cyclopentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B14382323.png)
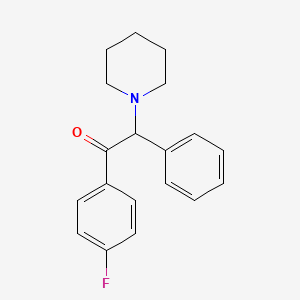
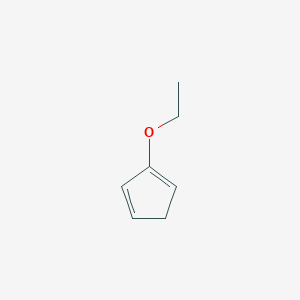
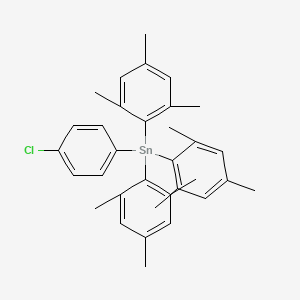
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
